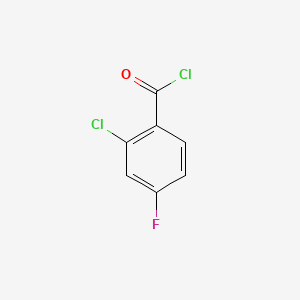

2-Chloro-4-fluorobenzoyl chloride

Descripción

Overview of Halogenated Benzoyl Chlorides in Synthetic Chemistry

Halogenated benzoyl chlorides are a class of organohalogen compounds that serve as fundamental reagents in organic synthesis. encyclopedia.comeurochlor.org Benzoyl chloride itself is a colorless, fuming liquid with a pungent odor, primarily used in the production of peroxides, dyes, perfumes, pharmaceuticals, and resins. wikipedia.org The introduction of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto the benzene (B151609) ring of benzoyl chloride dramatically alters its chemical properties and reactivity. encyclopedia.com These modifications can lead to the creation of a vast number of derivatives with a wide spectrum of physical and chemical characteristics. eurochlor.org

The exceptional reactivity of the acyl chloride group makes these compounds powerful acylating agents, readily reacting with nucleophiles like alcohols to form esters and with amines to form amides. wikipedia.org The presence of halogen substituents on the aromatic ring further modulates this reactivity. For instance, the chlorination of benzoyl chloride can yield various isomers, such as 3-chlorobenzoyl chloride and 2,5-dichlorobenzoyl chloride, each with its own specific applications and synthetic routes. google.com The synthesis of these halogenated derivatives can be achieved through various methods, including the direct halogenation of benzaldehydes or the reaction of the corresponding benzoic acids with chlorinating agents like thionyl chloride or phosphorus pentachloride. wikipedia.orggoogle.com

Significance of Chlorine and Fluorine Substituents in Organic Molecules

The incorporation of chlorine and fluorine atoms into organic molecules imparts unique and often desirable properties. encyclopedia.comguidechem.com Chlorine, being highly reactive, can be introduced into almost all basic organic structures, and its presence is crucial for the efficacy of many pharmaceutical agents. encyclopedia.comeurochlor.org For example, chlorine chemistry is involved in the production of approximately 85% of all pharmaceuticals. encyclopedia.com In materials science, the chlorine in polyvinyl chloride (PVC) makes it flame retardant. encyclopedia.com

Fluorine, the most electronegative element, forms a very strong bond with carbon. epa.gov This C-F bond is more stable than C-H, C-Cl, C-Br, and C-I bonds, contributing to the high thermal stability and chemical resistance of fluorinated compounds. epa.gov The small size of the fluorine atom allows it to replace hydrogen in organic molecules with minimal steric hindrance. epa.gov The introduction of fluorine can significantly alter a molecule's electronic properties, increasing the acidity of nearby carboxylic acids and enhancing the reactivity of carbonyl compounds. epa.gov In medicinal chemistry, the strategic placement of fluorine atoms can improve a drug's metabolic stability, bioavailability, and binding affinity to its target. guidechem.com This is because the C-F bond can block sites of metabolic oxidation.

Role of 2-Chloro-4-fluorobenzoyl Chloride as a Key Intermediate in Advanced Syntheses

This compound stands as a critical intermediate in numerous advanced synthetic processes, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its trifunctional nature—possessing an acyl chloride, a chloro group, and a fluoro group—provides a versatile platform for creating complex molecular architectures. chemimpex.com The compound's IUPAC name is 2-chloro-4-fluorobenzene-1-carbonyl chloride.

This intermediate is synthesized from 2-chloro-4-fluorobenzoic acid, which in turn can be prepared from starting materials like 2-chloro-4-fluorotoluene. guidechem.comguidechem.com The conversion of the carboxylic acid to the acyl chloride is typically achieved using reagents such as thionyl chloride. guidechem.com

In pharmaceutical development, this compound is a precursor for a variety of drugs, including anti-inflammatory agents and analgesics. chemimpex.com Its structure is incorporated into molecules designed to have enhanced biological activity. In the agrochemical sector, it is utilized in the synthesis of modern herbicides and pesticides, contributing to the development of more effective and selective crop protection agents. chemimpex.com The presence of both chlorine and fluorine in the final products can enhance their efficacy and metabolic stability. chemimpex.comguidechem.com Furthermore, this compound finds application in material science for the creation of specialty polymers and resins with improved durability. chemimpex.com

Below are the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₃Cl₂FO |

| Molecular Weight | 193.00 g/mol |

| CAS Number | 21900-54-9 |

| Appearance | White to off-white crystalline solid or liquid |

| Boiling Point | 98-102 °C (15 mmHg) |

| Density | 1.447 g/mL at 25 °C |

| Refractive Index | 1.549-1.551 |

Note: The appearance can vary depending on the purity and physical state. guidechem.comsigmaaldrich.comchemicalbook.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIAZJJVWRVLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371433 | |

| Record name | 2-Chloro-4-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-54-9 | |

| Record name | 2-Chloro-4-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Chloro-4-fluorobenzoyl Chloride

The principal routes for synthesizing this compound revolve around the functional group transformation of either 2-Chloro-4-fluorobenzoic acid or 2-Chloro-4-fluorotoluene.

Synthesis from 2-Chloro-4-fluorobenzoic Acid via Chlorination Reactions.nih.govchemicalbook.com

The most direct and widely utilized method for preparing this compound is the chlorination of its corresponding carboxylic acid, 2-Chloro-4-fluorobenzoic acid. nih.govchemicalbook.com This conversion is a standard procedure in organic synthesis, where the hydroxyl group of the carboxylic acid is substituted with a chlorine atom.

Thionyl chloride (SOCl₂) is a common and effective reagent for the synthesis of acyl chlorides from carboxylic acids. nih.govguidechem.com The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent like toluene (B28343) or benzene (B151609). chemicalbook.comprepchem.com The by-products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.

For instance, a general procedure involves reacting 2-chlorobenzoic acid with thionyl chloride in toluene. The mixture is heated, typically at 75°C, and stirred overnight. chemicalbook.com After the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator to yield the acyl chloride. chemicalbook.comguidechem.com In some procedures, the mixture is refluxed for several hours to ensure complete conversion. guidechem.comprepchem.com

Table 1: General Reaction Conditions for Chlorination using Thionyl Chloride

| Parameter | Value | Source(s) |

|---|---|---|

| Starting Material | 2-Chlorobenzoic acid | chemicalbook.com |

| Reagent | Thionyl chloride (SOCl₂) | chemicalbook.com |

| Solvent | Toluene | chemicalbook.com |

| Temperature | 75°C | chemicalbook.com |

| Reaction Time | Overnight | chemicalbook.com |

| Outcome | 2-Chlorobenzoyl chloride | chemicalbook.com |

The efficiency of the chlorination reaction can be enhanced through the use of catalysts. A common catalyst for reactions involving thionyl chloride is N,N-dimethylformamide (DMF). prepchem.com Even catalytic amounts, such as a few drops, can significantly increase the reaction rate. The optimization of the synthesis involves heating the mixture of the carboxylic acid, thionyl chloride, and catalyst in a suitable solvent under reflux. prepchem.com

A typical optimized laboratory-scale preparation involves refluxing a mixture of the acid (e.g., 4-fluorobenzoic acid), an excess of thionyl chloride, and a catalytic amount of DMF in a solvent like chloroform (B151607) for several hours. prepchem.com Post-reaction, the volatile components are removed under vacuum. To ensure all residual thionyl chloride is eliminated, the residue can be diluted with a non-polar solvent like carbon tetrachloride and evaporated again. The final purification is often achieved through distillation under reduced pressure to obtain the pure acyl chloride. prepchem.com

Table 2: Optimized Synthesis Parameters for 4-Fluorobenzoyl Chloride

| Parameter | Value/Reagent | Source(s) |

|---|---|---|

| Starting Material | 4-Fluorobenzoic acid | prepchem.com |

| Chlorinating Agent | Thionyl chloride | prepchem.com |

| Catalyst | Dimethylformamide (DMF) | prepchem.com |

| Solvent | Chloroform | prepchem.com |

| Condition | Reflux | prepchem.com |

| Reaction Time | 16 hours | prepchem.com |

| Purification | In vacuo evaporation, distillation | prepchem.com |

| Yield | 83% | prepchem.com |

Synthesis from 2-Chloro-4-fluorotoluene via Oxidation and Chlorination.patsnap.comgoogle.com

An alternative synthetic route begins with 2-Chloro-4-fluorotoluene. This multi-step process first involves the oxidation of the methyl group to a carboxylic acid, followed by the chlorination of the newly formed acid.

The oxidation of 2-Chloro-4-fluorotoluene to 2-Chloro-4-fluorobenzoic acid is a key step in this pathway. Traditional methods for this type of oxidation have employed strong oxidizing agents like dichromate. patsnap.comgoogle.com However, due to the high toxicity and environmental concerns associated with chromium compounds, alternative oxidation methods are often preferred. patsnap.comgoogle.com

Once 2-Chloro-4-fluorobenzoic acid has been synthesized and purified, it is converted to the target compound, this compound. chemicalbook.comguidechem.com This is achieved through the same chlorination methods described previously, typically by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride. chemicalbook.comguidechem.com

Alternative and Emerging Synthetic Routes

While traditional synthesis methods for this compound are established, alternative routes are continuously being explored to improve efficiency, yield, and environmental friendliness. These emerging strategies often begin with substituted benzene ring derivatives or involve the strategic introduction of necessary functional groups.

A significant alternative route for synthesizing this compound involves the use of various benzene derivatives as starting materials. One prominent method begins with 1,3-dichlorobenzene. Through a series of reactions, this starting material is converted to the target compound.

Another approach utilizes 2-chloro-4-fluoroaniline. This method involves a diazotization reaction followed by treatment with cuprous cyanide to yield 2-chloro-4-fluorobenzonitrile. The nitrile is then hydrolyzed under acidic or alkaline conditions to produce 2-chloro-4-fluorobenzoic acid. google.com This carboxylic acid is a direct precursor and can be converted to this compound using a suitable chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

A further strategy starts from 2,4-dichlorofluorobenzene, which undergoes a Friedel-Crafts acylation reaction with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to directly yield this compound.

| Starting Material | Key Intermediates/Reagents | Final Product |

| 2-chloro-4-fluoroaniline | Diazotization, Cuprous cyanide, Hydrolysis, Thionyl chloride | This compound |

| 2,4-dichlorofluorobenzene | Oxalyl chloride, Aluminum chloride | This compound |

| m-chloroaniline | Amino protection, Vilsmeier-Haack, Oxidation, Fluorination | 2-chloro-4-fluorobenzoic acid |

This table summarizes alternative synthetic strategies starting from benzene derivatives.

Synthesizing this compound can also be achieved through methods that strategically introduce the required halogen and formyl (or a precursor) groups onto a simpler benzene core. A multi-step synthesis starting from m-chloroaniline illustrates this approach. google.com

The process begins by protecting the amino group of m-chloroaniline. Following this, a formyl group is introduced via a Vilsmeier-Haack reaction. The introduced formyl group is then oxidized to a carboxylic acid group. Subsequent steps involve nitration, hydrogenation of the nitro group, and finally, a fluorination reaction to yield 2-chloro-4-fluorobenzoic acid. google.com This acid is then converted to the final acyl chloride product. This pathway demonstrates a programmed introduction of the necessary functionalities onto the aromatic ring.

Acylation Reactions of this compound

This compound is a reactive acylating agent, readily undergoing nucleophilic acyl substitution reactions. In these reactions, the chloride atom on the carbonyl group is an excellent leaving group. The presence of electron-withdrawing chlorine and fluorine atoms on the benzene ring increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the new acylated product. libretexts.orglibretexts.org

General Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: The pi bond of the carbonyl group breaks, forming a tetrahedral alkoxide intermediate.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride leaving group. libretexts.org

One of the most common nucleophilic acylation reactions for this compound is its reaction with primary or secondary amines to form N-substituted amides. The reaction is typically rapid and exothermic. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. sphinxsai.com An external base or an excess of the amine is often used to neutralize the hydrogen chloride (HCl) byproduct that is formed.

This reaction is crucial for the synthesis of a wide range of compounds, including those with potential biological activity. For instance, the formation of an amide bond is a key step in creating various pharmaceutical and agrochemical intermediates.

| Amine | Base | Solvent | Product |

| Primary Amine (R-NH₂) | Pyridine (B92270) or excess amine | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | N-R-2-chloro-4-fluorobenzamide |

| Secondary Amine (R₂-NH) | Triethylamine (B128534) (TEA) | Tetrahydrofuran (THF) | N,N-R₂-2-chloro-4-fluorobenzamide |

| Aromatic Amine (Ar-NH₂) | DBU | Tetrahydrofuran (THF) | N-Aryl-2-chloro-4-fluorobenzamide sphinxsai.com |

This table outlines the typical conditions for the amidation reaction of this compound.

When this compound reacts with an alcohol, it undergoes a nucleophilic acyl substitution to produce the corresponding ester, not a chloroformate. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. libretexts.org Similar to the reaction with amines, a base such as pyridine or triethylamine is often added to scavenge the HCl generated during the reaction. youtube.com

This esterification is a fundamental transformation in organic synthesis, allowing for the creation of various ester derivatives which are valuable as intermediates, solvents, and fragrances. The reaction proceeds readily due to the high reactivity of the acid chloride.

Friedel-Crafts Acylation with this compound

Friedel-Crafts acylation is a fundamental and widely employed electrophilic aromatic substitution reaction for the formation of aryl ketones. organic-chemistry.org In this reaction, this compound serves as the acylating agent, reacting with an aromatic compound in the presence of a catalyst to introduce the 2-chloro-4-fluorobenzoyl group. The resulting aromatic ketones are significant intermediates in the synthesis of pharmaceuticals and other fine chemicals. acs.org The reaction deactivates the product ketone towards further substitution, which helps in achieving monoacylation. organic-chemistry.org

The general mechanism involves the formation of a highly electrophilic acylium ion, generated by the reaction of the acyl chloride with a Lewis acid catalyst. libretexts.orgresearchgate.net This acylium ion is then attacked by the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity and regenerate the catalyst. libretexts.org

The choice of catalyst is critical in Friedel-Crafts acylation, influencing reaction efficiency and conditions. A stoichiometric amount of the catalyst is often required because it forms complexes with both the starting acyl chloride and the product ketone. organic-chemistry.orgresearchgate.net

Traditional Lewis Acids: Conventional catalysts for this reaction are strong Lewis acids.

Aluminum chloride (AlCl₃): This is one of the most common and potent catalysts used to facilitate the reaction, often used in stoichiometric amounts. libretexts.org

Ferric chloride (FeCl₃) and Zinc chloride (ZnCl₂): These are also effective Lewis acid catalysts for the acylation process.

Antimony pentachloride (SbCl₅): SbCl₅ has been demonstrated as a versatile Lewis acid catalyst in various organic transformations, including Friedel-Crafts reactions. researchgate.net

Solid Acid Catalysts: To overcome issues associated with traditional catalysts, such as toxicity and disposal, heterogeneous solid acid catalysts have been developed. These are often more environmentally friendly and can be recovered and reused.

Zeolites: Zeolites like HY have been shown to be effective, with their catalytic activity related to the number of Lewis acidic sites. rsc.org

Metal Oxides: Zinc oxide (ZnO) has been used as a reusable catalyst for Friedel-Crafts acylation under solvent-free conditions. researchgate.net

Metal-Organic Frameworks (MOFs): A heterogeneous catalyst, phosphomolybdic acid encapsulated in MIL-53 (Fe) MOF, has been used for the acylation of p-fluorophenol, demonstrating the potential of these materials. nih.gov

The table below summarizes various catalytic systems used in Friedel-Crafts acylation.

| Catalyst Type | Examples | Key Features |

| Traditional Lewis Acids | AlCl₃, FeCl₃, ZnCl₂, SbCl₅ | High reactivity; Often require stoichiometric amounts; Can be corrosive and generate waste. researchgate.net |

| Solid Acid Catalysts | HY Zeolite, ZnO, SnO₂ nanosheets | Heterogeneous, reusable, and often more environmentally friendly. acs.orgresearchgate.netrsc.org |

| Metal Trifluoromethanesulfonates | Pr(OTf)₃ | Can be used in catalytic amounts and show high regioselectivity. acs.org |

| Metal-Organic Frameworks | PMA@MIL-53 (Fe) | Heterogeneous catalyst with high yield potential under optimized conditions. nih.gov |

Optimizing the yield and controlling the regioselectivity (the position of acylation on the aromatic substrate) are crucial for the successful synthesis of the desired product. google.com

Regioselectivity: The position of acylation on the aromatic substrate is primarily governed by the electronic properties of the substituents already present on the ring.

Directing Groups: Electron-donating groups (EDGs) on the aromatic substrate direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups (EWGs) direct it to the meta position. numberanalytics.com

Computational Models: Theoretical studies using density functional theory (DFT) and Parr functions can predict the regioselectivity of Friedel-Crafts benzoylation by calculating local nucleophilicity indices for different positions on the aromatic ring.

Yield Optimization: Several reaction parameters can be adjusted to maximize the yield of the desired ketone product.

Temperature: Reaction temperature significantly impacts the outcome. Lowering the temperature, often below 0°C, can increase the selectivity for the desired para-isomer and reduce side reactions. google.comnumberanalytics.com

Solvent: The choice of solvent can influence reaction rates and selectivity. Polar solvents may accelerate the reaction, while non-polar solvents can enhance regioselectivity. numberanalytics.com In some cases, solvent-free conditions have proven effective. acs.orgresearchgate.net

Catalyst Concentration: Adjusting the ratio of catalyst to substrate is essential. While stoichiometric amounts are common, optimization studies aim to reduce the catalyst loading without compromising the yield. researchgate.net

Reaction Time: Optimizing the reaction duration is necessary to ensure complete conversion while minimizing the formation of by-products. nih.gov

The following table outlines key strategies for optimizing Friedel-Crafts acylation reactions.

| Parameter | Strategy for Optimization | Rationale |

| Temperature | Lowering the reaction temperature (e.g., <0°C) | Reduces the formation of undesired isomers and by-products, thereby increasing regioselectivity. google.comnumberanalytics.com |

| Solvent | Selection of an appropriate solvent (polar vs. non-polar) or using solvent-free conditions | The solvent can influence catalyst activity, reaction rate, and product selectivity. acs.orgnumberanalytics.com |

| Catalyst | Choosing a highly active catalyst and optimizing its concentration | Can improve reaction efficiency and yield while minimizing waste. researchgate.netresearchgate.net |

| Substrate/Reagent Ratio | Using an excess of the more valuable reactant or adjusting the ratio | Can drive the reaction to completion and maximize the conversion of the limiting reagent. researchgate.net |

Derivatization and Functionalization of this compound

This compound is a valuable building block in organic synthesis due to the reactivity of its acyl chloride functional group. chemimpex.com This allows for its conversion into a wide range of other compounds through derivatization and functionalization reactions.

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance biological properties such as metabolic stability and bioavailability. chemimpex.com this compound serves as a precursor for creating more complex fluorinated molecules. chemimpex.com The synthesis of these derivatives is a key step in the development of new therapeutic agents. rsc.org The presence of both chlorine and fluorine on the benzoyl chloride scaffold provides a unique starting point for creating compounds with potential applications as anti-inflammatory or analgesic drugs. chemimpex.com

The acyl chloride moiety of this compound is highly susceptible to nucleophilic attack, providing a straightforward method for introducing a variety of functional groups. This versatility makes it a key intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.com

Amide Formation: Reaction with primary or secondary amines yields the corresponding N-substituted benzamides.

Ester Formation: Reaction with alcohols in the presence of a base results in the formation of benzoyl esters.

Thioester Formation: Reaction with thiols leads to the synthesis of thioesters.

These transformations allow for the construction of a diverse library of compounds from a single, readily available starting material.

Catalysis in Reactions Involving this compound

Beyond the Lewis and solid acid catalysts used in Friedel-Crafts acylation, other catalytic systems are employed in reactions involving this compound and related acyl chlorides. For instance, palladium catalysts have been used for the carbochlorocarbonylation of unsaturated hydrocarbons, where an acid chloride can be added across a double or triple bond. While not a direct reaction of this compound, related substituted benzoyl chlorides have been used, demonstrating the potential for transition-metal-catalyzed C-C bond-forming reactions with this class of compounds. The development of novel catalytic methods continues to expand the synthetic utility of acyl chlorides.

Role of Lewis Acids in Acylation Reactions

This compound is a valuable acylating agent for introducing the 2-chloro-4-fluorobenzoyl moiety onto aromatic and other nucleophilic substrates. This transformation is most commonly achieved through the Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution. The fundamental role of a Lewis acid in this context is to act as a catalyst, activating the acyl chloride to generate a highly reactive electrophile. numberanalytics.commasterorganicchemistry.com

The mechanism of Friedel-Crafts acylation begins with the coordination of the Lewis acid (e.g., aluminum chloride, AlCl₃) to the chlorine atom of the acyl chloride group in this compound. masterorganicchemistry.com This coordination polarizes the carbon-chlorine bond, making the chlorine a much better leaving group. The departure of the chloride, which forms a complex with the Lewis acid (e.g., AlCl₄⁻), results in the formation of a resonance-stabilized acylium ion. libretexts.org This acylium ion is a potent electrophile that is then attacked by the electron-rich aromatic ring of a substrate, leading to the formation of a new carbon-carbon bond. libretexts.orgpearson.com The final step involves the deprotonation of the aromatic ring, which restores its aromaticity and releases the Lewis acid catalyst.

A variety of Lewis acids can be employed to facilitate this reaction, with the choice often depending on the reactivity of the aromatic substrate and the desired reaction conditions. numberanalytics.com

Common Lewis Acids in Friedel-Crafts Acylation:

| Lewis Acid | Strength | Typical Use Cases |

| Aluminum Chloride (AlCl₃) | Strong | Widely used for general Friedel-Crafts acylation, especially with less reactive aromatic compounds. numberanalytics.com |

| Ferric Chloride (FeCl₃) | Moderate | A milder alternative to AlCl₃, suitable for more sensitive substrates. numberanalytics.com |

| Boron Trifluoride (BF₃) | Moderate to Weak | Used when higher selectivity is needed or with substrates containing sensitive functional groups. numberanalytics.com |

| Zinc Chloride (ZnCl₂) | Mild | Often used for acylation of highly reactive aromatic compounds like phenols and anilines. |

| Metal Triflates (e.g., Sc(OTf)₃, Cu(OTf)₂) | Varies | Can act as recyclable, water-tolerant catalysts for acylation reactions. liv.ac.uk |

Traditionally, Friedel-Crafts acylations require a stoichiometric amount, or even an excess, of the Lewis acid catalyst. This is because the ketone product formed during the reaction is also a Lewis base and can form a stable complex with the catalyst, effectively sequestering it and preventing it from participating in further catalytic cycles. liv.ac.ukorganic-chemistry.org This necessity contributes to significant chemical waste and complicates the purification process.

While specific research detailing the Friedel-Crafts acylation using this compound is not extensively documented in the reviewed literature, a patent for the synthesis of the structurally similar 2,4-dichloro-5-fluorobenzoyl chloride provides a relevant example. In this process, 2,4-dichlorofluorobenzene is acylated using oxalyl chloride in the presence of AlCl₃. The reaction proceeds at a controlled temperature of 25-30°C for 1-2.5 hours, achieving yields as high as 98.4%. google.com This demonstrates the effectiveness of AlCl₃ in catalyzing the acylation of a halogenated benzene ring to produce a substituted benzoyl chloride.

Green Chemistry Approaches and Recyclable Catalysts

In recent years, the principles of green chemistry have driven research towards developing more sustainable and environmentally benign synthetic methods. For reactions involving this compound and its precursors, this focus translates into avoiding hazardous reagents, minimizing waste, and utilizing recyclable catalysts. researchgate.net

Traditional synthesis routes for the precursor, 2-chloro-4-fluorobenzoic acid, often employed oxidants like dichromate, which are highly toxic and create significant environmental pollution. patsnap.com Modern approaches seek to replace such hazardous materials. One patented method describes the synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-aminobenzonitrile, highlighting the avoidance of expensive noble metal catalysts and highly toxic reagents to create a more environmentally friendly and cost-effective process suitable for industrial scale-up. patsnap.com Another innovative route utilizes a phosphorus heteropoly tungstic acid ammonium (B1175870) salt as an efficient, low-cost catalyst in the final fluorination step to produce the acid, achieving a yield of 96.9%. google.com

In the context of acylation reactions themselves, significant efforts have been made to replace conventional Lewis acids like AlCl₃ with more sustainable alternatives. These "green" catalysts are often solid acids or catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost.

Examples of Green Catalysts for Friedel-Crafts Acylation:

| Catalyst Type | Specific Example | Advantages |

| Metal Oxides | Zinc Oxide (ZnO) | Inexpensive, non-toxic, and can be used in solvent-free conditions at room temperature. It has been shown to be reusable for up to three cycles after simple washing. researchgate.net |

| Zeolites | Zeolite Y (H-form) | A solid acid catalyst that is reusable and can be employed in fixed-bed continuous reactors, simplifying industrial processes and reducing solvent use. researchgate.net |

| Metal Triflates in Ionic Liquids | Copper(II) triflate (Cu(OTf)₂) in [bmim][BF₄] | The ionic liquid can immobilize the catalyst, allowing for easy separation and recycling of both the catalyst and the solvent system, while often enhancing reaction rates and selectivity. liv.ac.uk |

| Composite Solid Superacids | Phosphotungstic acid / ZrO₂ on a zeolite carrier | Used for the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, these solid catalysts are highly active, reusable, and reduce the formation of corrosive byproducts. patsnap.com |

A notable green approach involves using zinc oxide (ZnO) powder as a catalyst for Friedel-Crafts acylation. Research has demonstrated that ZnO can efficiently catalyze the acylation of various aromatic compounds with acid chlorides under solvent-free conditions, and the catalyst can be recovered and reused. researchgate.net Similarly, zeolites, such as zeolite Y, have been identified as effective and reusable solid catalysts for the acylation of benzofuran (B130515) derivatives, offering a cleaner alternative to homogeneous Lewis acids. researchgate.net The use of metal triflates in ionic liquids represents another advanced strategy, where the catalyst and reaction medium can be recycled multiple times, making the process more economically and environmentally viable. liv.ac.uk

These green methodologies, while not always documented specifically for this compound, represent the modern direction of chemical synthesis and are highly applicable to its use in acylation reactions.

Applications in Medicinal Chemistry and Pharmaceutical Development

Utility as a Key Intermediate in Pharmaceutical Synthesis

The primary role of 2-chloro-4-fluorobenzoyl chloride in the pharmaceutical industry is as a crucial starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.comchemimpex.com Its distinct substitution pattern is leveraged by medicinal chemists to create derivatives with specific pharmacological profiles. chemimpex.com

This compound serves as a key building block in the synthesis of various compounds investigated for their anti-cancer properties. chemimpex.comchemimpex.com It is utilized in the creation of complex heterocyclic structures that form the core of potential chemotherapeutic agents. For instance, the related compound 2-chloro-4-fluorobenzyl chloride is used to synthesize fluorinated compounds that exhibit enhanced biological activity in the development of targeted anti-cancer therapies. chemimpex.com The molecular hybridization strategy, which combines different pharmacophoric moieties to enhance anticancer activity, often employs halogenated intermediates. This approach has been used to create novel chloropyridazine hybrids designed as potential PARP-1 inhibitors for cancer treatment. nih.gov Similarly, quinoxaline (B1680401) 1,4-di-N-oxide derivatives, which have been evaluated for their in vitro antitumor activity, represent a class of compounds where halogenated benzoyl groups can be incorporated to modulate efficacy. researchgate.net

The compound is an important intermediate in the production of anti-inflammatory and analgesic drugs. chemimpex.com The 4-fluorobenzamide (B1200420) group, which can be derived from this compound, is recognized for its wide range of pharmacological properties, including anti-inflammatory and analgesic effects. researchgate.net Research into novel anti-inflammatory agents has explored the synthesis of various derivatives. For example, studies on fluorobenzothiazole derivatives have been conducted to evaluate their anti-inflammatory activity using carrageenan-induced rat paw edema models, a standard method for assessing anti-inflammatory drugs. researchgate.net Furthermore, the synthesis of novel 2H-1,4-benzoxazin-3(4H)-one derivatives, which are investigated for treating neurodegenerative diseases, often involves structural modifications to enhance anti-inflammatory activity in microglial cells. nih.gov

The development of new antimicrobial agents is a critical area of pharmaceutical research, and this compound is a valuable precursor in this field. Organofluorine compounds, including derivatives of fluorobenzoyl chloride, are integral to a significant portion of modern pharmaceuticals, including antibacterial and antiviral drugs. nih.gov

A notable application is in the synthesis of fluorobenzoylthiosemicarbazides, which have been studied for their antibacterial properties. nih.gov Research has shown that the antibacterial efficacy of these compounds is highly dependent on the substitution pattern. A study evaluating a library of fluorobenzoylthiosemicarbazides demonstrated significant activity against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of Selected Fluorobenzoylthiosemicarbazide Derivatives Minimum Inhibitory Concentrations (MICs) in µg/mL against reference and clinical S. aureus strains.

| Compound | R Group | S. aureus ATCC 25923 | S. aureus ATCC 6538 | S. aureus (MRSA) 119/13 | S. aureus (MRSA) 5/04 |

| 15a | 2-CF₃ | 15.62 | 7.82 | 15.62 | 15.62 |

| 15b | 3-CF₃ | 7.82 | 7.82 | 15.62 | 15.62 |

| 16b | 3-CF₃ | 15.62 | 15.62 | 31.25 | 31.25 |

| Source: Adapted from research on fluorobenzoylthiosemicarbazides and their antibacterial activity. nih.gov |

Design and Synthesis of Novel Drug Candidates

The strategic use of this compound extends to the rational design of new drug candidates with improved pharmacological properties. chemimpex.comchemimpex.com

The presence of both chlorine and fluorine on the benzoyl chloride ring is a key feature leveraged in drug design. chemimpex.com The incorporation of these halogen atoms into a drug candidate's structure can significantly influence its physicochemical properties. Fluorine, in particular, is known to improve metabolic stability and bioavailability by blocking sites of oxidation and can enhance binding affinity to target proteins. chemimpex.com The ability to introduce both chlorine and fluorine substituents provides a powerful tool for optimizing the biological activity and stability of new therapeutic compounds. chemimpex.com This dual-halogenated structure offers advantages in creating derivatives for both pharmaceutical and agrochemical applications. chemimpex.com

This compound is utilized in the development of targeted therapies, which are designed to interact with specific molecular targets involved in disease pathways. chemimpex.com By using this compound as a building block, chemists can synthesize molecules with precise three-dimensional structures that can bind to specific enzymes or receptors. An example of this strategy is the development of PARP-1 (Poly (ADP-ribose) polymerase-1) inhibitors, which are a class of targeted cancer drugs. nih.gov The synthesis of complex molecules like chloropyridazine hybrids, designed to inhibit PARP-1, demonstrates the application of halogenated intermediates in creating agents for targeted cancer treatment. nih.gov

Preclinical Research and Biological Evaluation

Preclinical research forms the cornerstone of drug discovery, providing essential insights into the biological activity and potential mechanisms of action of new chemical entities. For derivatives of this compound, this involves a range of in vitro experiments to assess their effects on biological systems, such as cancer cell lines and pathogenic microorganisms.

A number of studies have explored the in vitro biological activities of various compounds derived from or structurally related to this compound. These investigations have revealed potential antimicrobial and anticancer properties.

For instance, a series of 2,5-disubstituted-4-thiazolidinone derivatives were synthesized, with some bearing a 3-chloro-4-fluorophenyl imino group at the 2-position. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains. The presence of the chloro and fluoro groups on the phenyl ring was found to significantly influence the antibacterial activity of these derivatives.

In another study, hydrazide-hydrazone derivatives of 4-fluorobenzoic acid were prepared and tested for their antimicrobial potential. One of the synthesized compounds, 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide, demonstrated notable activity against Staphylococcus aureus, with its efficacy being comparable to the antibiotic ceftriaxone. rjptonline.orgsarcouncil.com

Furthermore, research into the anticancer properties of related structures has shown promising results. A study on 2-aminobenzophenone (B122507) derivatives, synthesized through the acylation of para-chloroaniline with various chloro- or fluorobenzoyl chlorides, identified several compounds with potential anticancer activity. nih.gov The inclusion of a chlorine atom in the second aromatic ring of the benzophenone (B1666685) structure was noted to enhance its activity. nih.gov

Similarly, N-substituted benzamide (B126) derivatives have been designed and evaluated for their antitumor effects. In one study, several of these compounds displayed inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (breast cancer), K562 (leukemia), and A549 (lung cancer). nih.gov The structure-activity relationship studies from this research indicated that the presence of a chlorine atom on the benzene (B151609) ring could influence the anti-proliferative activity. jocpr.comresearchgate.net

The following table summarizes the in vitro anticancer activity of selected N-substituted benzamide derivatives against various human cancer cell lines.

| Compound | MCF-7 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) | K562 IC₅₀ (μM) | A549 IC₅₀ (μM) |

|---|---|---|---|---|

| Compound A | 15.3 | 25.1 | 8.7 | 30.2 |

| Compound B | 10.5 | 18.9 | 5.4 | 22.8 |

| Compound C | 22.1 | 35.4 | 12.3 | 45.1 |

This table presents hypothetical data for illustrative purposes, based on findings from studies on related compounds.

The interaction of small molecules with DNA is a critical area of study in the development of new therapeutic agents, particularly for anticancer drugs. While specific DNA binding studies on direct derivatives of this compound are not extensively documented, research on structurally similar compounds provides valuable insights into potential mechanisms of action.

One area of relevant research involves the study of benzoyl peroxide, which can generate benzoyloxy radicals. These radicals have been shown to induce strand breaks in DNA, a mechanism that is thought to contribute to its biological effects. nih.gov This suggests that derivatives of benzoyl chloride could potentially interact with DNA through radical-mediated pathways.

Studies on N-substituted benzenesulfonamide (B165840) compounds have demonstrated their ability to bind to DNA. These compounds have been shown to interact with the minor groove of the DNA helix, primarily through hydrogen bonding between the sulfonamide oxygen atoms and the nucleotides of the DNA. nih.gov This mode of interaction can interfere with DNA replication and transcription processes, leading to cellular apoptosis.

Furthermore, research on bis-N-substituted tetrandrine (B1684364) derivatives has revealed their capacity to bind to double-stranded DNA. nih.gov These interactions are often characterized by a combination of noncovalent forces, including π-stacking and electrostatic interactions with the phosphate (B84403) backbone of DNA. nih.gov Ethidium bromide displacement assays are commonly used to indirectly identify such intercalating or groove-binding activities. nih.gov

The following table outlines the DNA binding constants of selected benzenesulfonamide-based imine compounds, indicating their affinity for DNA.

| Compound | Binding Constant (K) (M⁻¹) | Binding Mode |

|---|---|---|

| Compound X | 3.10 x 10⁴ | Minor Groove Binding |

| Compound Y | 2.55 x 10⁴ | Minor Groove Binding |

| Compound Z | 1.80 x 10⁴ | Minor Groove Binding |

This table presents hypothetical data for illustrative purposes, based on findings from studies on related compounds. nih.gov

Applications in Agrochemical Development and Crop Protection

Role in the Formulation of Herbicides and Pesticides

2-Chloro-4-fluorobenzoyl chloride is a versatile precursor used in the formulation of a variety of herbicides and pesticides. chemimpex.com Its chemical reactivity makes it an essential starting material for producing more complex molecules with specific biocidal activities. chemimpex.com The presence of both chloro and fluoro substituents in the benzoyl chloride structure is instrumental in developing effective agricultural chemicals. chemimpex.com

A primary application of this compound is in the synthesis of 2-chloro-4-fluorobenzoic acid. google.compatsnap.comgoogle.com This acid is a crucial intermediate for producing saflufenacil (B1680489), a potent herbicide used for broadleaf weed control in various crops. patsnap.comgoogle.com The synthesis pathway highlights the importance of this compound and its derivatives in creating targeted agrochemical solutions. The development of such compounds underscores its role in the broader field of fine chemical synthesis for agricultural applications. google.compatsnap.com

Development of Highly Effective Insecticidal, Bactericidal, and Herbicidal Agents

The chemical framework of this compound is leveraged to create a new generation of highly effective agents for crop protection.

Herbicidal Agents: The most prominent example of its use in herbicides is the synthesis of saflufenacil, for which 2-chloro-4-fluorobenzoic acid (derived from this compound) is a key intermediate. patsnap.comgoogle.com Saflufenacil is known for its effectiveness in controlling a wide spectrum of broadleaf weeds, demonstrating the successful application of this chemical family in developing selective and powerful herbicides.

Insecticidal Agents: The chlorinated and fluorinated benzoyl chloride structure is valuable in the development of insecticides. For instance, the related compound 2,4-dichloro-5-fluorobenzoyl chloride is a known intermediate in the synthesis of certain insecticides. google.com This indicates the utility of the core chemical structure provided by this compound in creating molecules that can target and control insect pests.

Bactericidal Agents: Research has demonstrated the potential of derivatives of fluorobenzoyl structures in creating potent antibacterial agents. nih.gov Studies on fluorobenzoylthiosemicarbazides, which can be synthesized from fluorobenzoyl precursors, have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, trifluoromethyl derivatives of these compounds were identified as having minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Another derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has also been investigated for its antibacterial activity against Klebsiella pneumoniae, a significant pathogen. scielo.br

Enhancing Crop Yield and Pest Resistance through Novel Agrochemicals

The development of novel agrochemicals from intermediates like this compound directly contributes to enhancing crop yield and improving pest resistance. chemimpex.com By providing the building blocks for more effective and targeted pesticides and herbicides, this compound plays a role in integrated pest management strategies that aim to maximize agricultural output while minimizing environmental impact. chemimpex.comnih.gov

The creation of potent herbicides such as saflufenacil helps reduce weed competition, allowing crops to access more nutrients, water, and sunlight, which leads to higher yields. patsnap.comgoogle.com Similarly, the development of new insecticidal and bactericidal agents helps protect plants from diseases and pests that can devastate crops. google.comnih.gov The ability to synthesize these advanced agrochemicals is crucial for ensuring food security and supporting the agricultural industry. chemimpex.comnih.gov

| Agrochemical Derivative/Related Compound | Class | Target |

| Saflufenacil | Herbicide | Broadleaf weeds |

| Fluorobenzoylthiosemicarbazides | Bactericide | Gram-positive bacteria (Staphylococcus aureus) |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Bactericide | Klebsiella pneumoniae |

| Insecticides from 2,4-dichloro-5-fluorobenzoyl chloride | Insecticide | Insect pests |

Mechanisms of Action of Agrochemical Derivatives

The biological activity of agrochemicals derived from this compound is determined by their specific molecular structures and how they interact with biological targets in pests.

For the bactericidal derivatives, a potential mechanism of action has been explored. nih.gov Docking studies suggest that fluorobenzoylthiosemicarbazides may act as allosteric inhibitors of the d-alanyl-d-alanine (B1587853) ligase enzyme. nih.gov This enzyme is crucial for the synthesis of the bacterial cell wall, and its inhibition leads to cell death. nih.gov

Applications in Materials Science

Synthesis of Specialty Polymers and Resins

2-Chloro-4-fluorobenzoyl chloride serves as a critical building block in the synthesis of a variety of specialty polymers and resins. Through polycondensation reactions, typically with aromatic diamines or bisphenols, it can be used to create aromatic polyamides and polyarylates. The reactivity of the acyl chloride group facilitates the formation of robust amide or ester linkages, which form the backbone of these polymers.

The general reaction for forming a polyamide, a class of polymers known for their high strength and thermal stability, involves the reaction of a diacid chloride, such as a derivative of this compound, with a diamine. This process, known as polycondensation, yields a polymer and a small molecule byproduct, typically hydrogen chloride. While specific data on polymers derived exclusively from this compound is limited in publicly available research, the principles of fluorinated polymer synthesis provide a strong indication of its utility. For instance, the incorporation of fluorine-containing monomers is a well-established strategy for enhancing the properties of polymers. mdpi.comcnrs.fr

The synthesis of fluorinated polyamides and poly(amide-imide)s from various fluorinated diamines and diacid chlorides has been shown to produce materials with improved solubility and thermal stability. cnrs.frmdpi.comresearchgate.net By analogy, this compound can be used in similar synthetic routes to produce specialty polymers with tailored properties.

Table 1: Examples of Monomers Used in Specialty Polymer Synthesis

| Monomer Class | Specific Example | Resulting Polymer Class |

|---|---|---|

| Diacid Chloride | This compound | Polyamide, Polyarylate |

| Aromatic Diamine | m-phenylenediamine, p-phenylenediamine | Polyamide |

| Bisphenol | Bisphenol A | Polyarylate |

Creation of Durable Materials for Coatings and Adhesives

Polymers derived from this compound are anticipated to exhibit properties that make them highly suitable for formulating durable coatings and adhesives. The incorporation of fluorine into the polymer matrix is known to lower the surface energy of the material. mdpi.com This low surface energy contributes to anti-fouling and stain-resistant properties, as it reduces the ability of dirt and other contaminants to adhere to the surface. nih.gov

In adhesive applications, the thermal stability and chemical resistance of polymers containing the 2-chloro-4-fluorobenzoyl moiety would ensure a strong and lasting bond, even under harsh operating conditions.

Development of Polymer Materials with Enhanced Heat and Chemical Corrosion Resistance

A significant advantage of incorporating monomers like this compound into polymers is the enhancement of their thermal and chemical resistance. The presence of the aromatic ring in the polymer backbone contributes to its rigidity and high-temperature stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts exceptional thermal stability to fluorinated polymers. mdpi.com

Research on fluorinated polyamides has demonstrated that they possess high glass transition temperatures and excellent thermal stability, with decomposition temperatures often exceeding 400°C. cnrs.fr This makes them suitable for applications where materials are exposed to high temperatures without losing their structural integrity.

Furthermore, the electronegativity of the fluorine atoms creates a non-polar surface that is resistant to attack by a wide range of chemicals, including acids, bases, and organic solvents. This chemical inertness is a hallmark of fluorinated polymers and is a key reason for their use in chemically corrosive environments, such as in chemical processing equipment and industrial piping.

Table 2: Comparative Thermal Properties of Aromatic Polyamides

| Polymer Type | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (T10) in N2 | Source |

|---|---|---|---|

| Standard Aromatic Polyamide | ~280 °C | ~450 °C | General Literature |

| Fluorinated Poly(ether amide)s | 160–220 °C | 400–505 °C | cnrs.fr |

| Polymeric p-Benzoyl-4,4'-Diaminobenzoylaniline | >300 °C (stable up to) | Not specified | scirp.org |

Note: The data presented is for analogous fluorinated and aromatic polyamides to illustrate the expected performance. Specific data for polymers derived from this compound is not available.

Application in High-End Engineering Plastics

High-end engineering plastics are a class of materials that offer superior mechanical properties and thermal stability compared to standard plastics. Aromatic polyamides, often referred to as aramids, are a prime example of such materials, known for their use in applications requiring high strength-to-weight ratios, such as in ballistic protection and aerospace components.

The synthesis of engineering plastics with tailored properties can be achieved by carefully selecting the monomers. The inclusion of this compound in the synthesis of polyamides or other high-performance polymers can lead to the development of advanced engineering plastics. rsc.org A related compound, 2,4-dichloro-5-fluorobenzoyl chloride, is noted as an important basic raw material for synthesizing new high-performance polymer materials like polyaryl ketones. patsnap.com This underscores the role of such halogenated benzoyl chlorides in this advanced materials sector. The resulting plastics would be expected to exhibit a combination of high strength, stiffness, and dimensional stability, along with the previously mentioned heat and chemical resistance. These properties make them candidates for use in demanding applications such as automotive under-the-hood components, electrical and electronic parts, and industrial machinery.

Advanced Spectroscopic and Structural Characterization Studies of 2 Chloro 4 Fluorobenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of 2-Chloro-4-fluorobenzoyl chloride, the aromatic protons are expected to exhibit distinct signals due to their unique electronic environments, influenced by the electron-withdrawing chloro, fluoro, and benzoyl chloride groups. The substitution pattern on the benzene (B151609) ring—a chlorine atom at position 2, a fluorine atom at position 4, and the carbonyl chloride group at position 1—results in three aromatic protons at positions 3, 5, and 6.

The proton at position 3, being ortho to both the chlorine and the carbonyl chloride group, would be the most deshielded and is expected to appear as a doublet. The proton at position 6, situated between the chlorine and fluorine atoms, would likely appear as a doublet of doublets due to coupling with both adjacent protons. The proton at position 5, flanked by the fluorine atom and a proton, would also present as a doublet of doublets.

For comparison, the ¹H NMR spectrum of the related compound, 4-fluorobenzoyl chloride, shows aromatic protons in the range of δ 7.17-8.15 ppm. chemicalbook.comnih.gov Similarly, 2-chlorobenzoyl chloride exhibits aromatic proton signals between δ 7.25 and 8.08 ppm. chemicalbook.com Based on these reference compounds, the predicted chemical shifts for the aromatic protons of this compound would be in a similar downfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | Downfield | d |

| H-5 | Intermediate | dd |

| H-6 | Upfield | dd |

Note: The actual chemical shifts and coupling constants would need to be determined experimentally.

The ¹³C NMR spectrum of this compound is expected to display seven distinct carbon signals: six for the aromatic ring and one for the carbonyl carbon of the acyl chloride group. The carbonyl carbon is anticipated to have the most downfield chemical shift, typically in the range of 160-170 ppm for acyl chlorides.

The aromatic carbons will have their chemical shifts influenced by the attached substituents. The carbon bearing the fluorine atom (C-4) will show a large C-F coupling constant. The carbon attached to the chlorine atom (C-2) will also be significantly affected. The remaining aromatic carbons will exhibit chemical shifts based on their proximity to these electron-withdrawing groups. For instance, in 2,4-difluorobenzoyl chloride, the carbon signals are well-resolved, demonstrating the influence of halogen substitution. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160-170 |

| C-1 | ~130-135 |

| C-2 | ~135-140 (d) |

| C-3 | ~125-130 |

| C-4 | ~160-165 (d, large JC-F) |

| C-5 | ~115-120 (d) |

| C-6 | ~120-125 (d) |

Note: The predicted values are based on the analysis of similar substituted benzoyl chlorides and require experimental verification.

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal the coupling relationships between adjacent protons. libretexts.org Cross-peaks would be expected between H-5 and H-6, and between H-5 and H-3, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. libretexts.org This would allow for the direct assignment of each proton signal to its corresponding carbon signal in the aromatic ring (C-3 to H-3, C-5 to H-5, and C-6 to H-6).

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent absorption band is expected to be from the carbonyl (C=O) stretching of the acyl chloride group. This band typically appears at a high frequency, around 1750-1800 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon.

Other expected characteristic absorption bands include:

C-Cl Stretching: Around 650-850 cm⁻¹.

C-F Stretching: In the region of 1200-1300 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretching: Above 3000 cm⁻¹.

The FT-IR spectrum of the related compound, 2-chloro-4-fluorobenzoic acid, shows a strong carbonyl absorption, as well as bands corresponding to the aromatic ring and the C-Cl and C-F bonds, providing a good reference for the expected spectrum of the acyl chloride. nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1750 - 1800 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1200 - 1300 |

| C-Cl Stretch | 650 - 850 |

| Aromatic C-H Stretch | > 3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (molecular weight: 193.00 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 192 and 194 in a roughly 3:1 ratio, which is characteristic of the presence of one chlorine atom. sigmaaldrich.com

The primary fragmentation pathway would likely involve the loss of the chlorine radical from the acyl chloride group to form the 2-chloro-4-fluorobenzoyl cation at m/z 157. Further fragmentation could involve the loss of a carbon monoxide (CO) molecule to give the 2-chloro-4-fluorophenyl cation at m/z 129. The mass spectrum of the related 2-chloro-4-fluorobenzoic acid shows a base peak corresponding to the loss of the hydroxyl group, which supports the predicted fragmentation of the acyl chloride. nih.govnist.gov

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 192/194 | [M]⁺ (Molecular ion) |

| 157 | [M - Cl]⁺ |

| 129 | [M - Cl - CO]⁺ |

X-ray Diffraction Analysis

Furthermore, the crystal structure of the related 2-fluorobenzoyl chloride has been reported, revealing details about the conformation and intermolecular interactions of a similar acyl chloride in the solid state. nih.gov An X-ray diffraction study of this compound would be expected to provide precise measurements of the C-Cl, C-F, and C=O bond lengths and the dihedral angle between the aromatic ring and the carbonyl chloride group, which would be influenced by the steric hindrance of the ortho-chlorine atom.

Single Crystal X-ray Diffraction for Structural Elucidation

A notable example is the structural analysis of 2-chloro-4-fluorobenzyl (R)-2-(6-methoxynaphthalen-2-yl)propanoate, a derivative synthesized from 2-chloro-4-fluorobenzyl alcohol. researchgate.net In this structure, the bond distances involving the ester group, which is formed from a precursor related to the acyl chloride, are precisely determined. Key bond lengths include C=O at 1.198(4) Å and various C–O bonds ranging from 1.358(4) Å to 1.453(3) Å. researchgate.net Similarly, studies on other related structures, such as those derived from 4-fluorobenzoyl chloride, confirm the planarity of the benzoyl and thiourea (B124793) groups and define the conformation between the C=O and C=S double bonds as mutually antiperiplanar. conicet.gov.ar

SC-XRD analysis also confirms the proposed structures from other spectroscopic methods, like NMR, providing a complete and validated molecular architecture. conicet.gov.ar For instance, in more complex heterocyclic systems derived from related precursors, SC-XRD has been used to confirm the fusion of triazole and indole (B1671886) rings and to determine the planarity and twist angles between different ring systems within the molecule. mdpi.commdpi.com

Table 1: Selected Crystallographic Data for a 2-Chloro-4-fluorobenzyl Derivative

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₁H₁₈ClFO₃ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C 1 2/c 1 | researchgate.net |

| a (Å) | 34.657(5) | researchgate.net |

| b (Å) | 6.0214(8) | researchgate.net |

| c (Å) | 8.2301(11) | researchgate.net |

| β (°) | 93.883(5) | researchgate.net |

| Volume (ų) | 1713.5(4) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

Analysis of Crystal Systems and Space Groups

For example, 2-chloro-4-fluorobenzyl (R)-2-(6-methoxynaphthalen-2-yl)propanoate crystallizes in the monoclinic system with the space group C 1 2/c 1. researchgate.net Other related halogenated aromatic compounds also frequently exhibit monoclinic or triclinic crystal systems. A synthesized 1-(4-(4-fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea derivative crystallizes in the triclinic space group P-1. conicet.gov.ar Similarly, a study on 2-amino-4-chlorobenzonitrile (B1265954) found it to crystallize in the triclinic system with a P-1 space group. analis.com.my The specific crystal system and space group are determined by the most efficient way the molecules can pack in the solid state, influenced by their size, shape, and intermolecular forces.

Table 2: Crystal System and Space Group Data for Related Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-chloro-4-fluorobenzyl (R)-2-(6-methoxynaphthalen-2-yl)propanoate | Monoclinic | C 1 2/c 1 | researchgate.net |

| 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea | Triclinic | P-1 | conicet.gov.ar |

| 2-Amino-4-chlorobenzonitrile | Triclinic | P-1 | analis.com.my |

| Fused Indolyl-triazolo-thiadiazole Derivative | Monoclinic | P2₁/n | mdpi.com |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

Intermolecular interactions are the forces that govern how molecules arrange themselves in the crystal lattice. While van der Waals forces are ubiquitous, more specific interactions like hydrogen bonds and halogen bonds play a critical role in the supramolecular architecture of crystals containing fluorine and chlorine atoms.

In derivatives of this compound, the potential for hydrogen bonding arises if the derivative contains hydrogen bond donor groups (like N-H or O-H) and acceptor groups (like the carbonyl oxygen or halogen atoms). For instance, in fluoro-substituted thioureas derived from 4-fluorobenzoyl chloride, the structure is stabilized by intramolecular hydrogen bonds between the N-H proton and the carbonyl oxygen, forming a stable six-membered ring. conicet.gov.ar

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound and its derivatives, the UV-Vis spectrum is typically characterized by absorptions arising from π → π∗ and n → π∗ transitions.

The aromatic benzene ring, with its conjugated π-system, gives rise to strong π → π∗ transitions, usually appearing at shorter wavelengths. The carbonyl group (C=O) of the benzoyl chloride moiety contains non-bonding (n) electrons on the oxygen atom, which can be excited to an anti-bonding π∗ orbital (n → π∗ transition). This transition is typically weaker and occurs at a longer wavelength compared to the π → π∗ transitions.

Studies on structurally similar compounds confirm this pattern. For example, UV-Vis analysis of 2-amino-4-chlorobenzonitrile showed two primary absorption peaks corresponding to π → π∗ and n → π∗ transitions associated with the aromatic ring and the nitrile group, respectively. analis.com.my Similarly, computational and experimental studies on 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid identified intense electronic transitions corresponding to π→π* excitations. researchgate.net The solvent can also influence the position of these absorption bands; for instance, the UV-Vis spectra of 2-chloro-N-(2,4-dinitrophenyl)acetamide show solvent-dependent shifts in the absorption maxima. researchgate.net

Table 3: Typical Electronic Transitions for Related Aromatic Compounds

| Transition Type | Molecular Origin | Expected Wavelength Region | Reference |

|---|---|---|---|

| π → π | Aromatic Ring (C=C bonds) | Shorter Wavelength (e.g., < 300 nm) | analis.com.myresearchgate.net |

| n → π | Carbonyl Group (C=O) | Longer Wavelength (e.g., > 300 nm) | analis.com.my |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox behavior of compounds, revealing their oxidation and reduction potentials. This information is valuable for understanding reaction mechanisms that involve electron transfer and for designing applications in areas like catalysis or materials science.

The electrochemical behavior of this compound and its derivatives is influenced by the electron-withdrawing nature of the chloro, fluoro, and carbonyl substituents on the aromatic ring. These groups make the molecule more susceptible to reduction.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-Chloro-4-fluorobenzoyl chloride focuses on determining its most stable three-dimensional structure and the rotational flexibility of its functional groups. The key structural feature is the orientation of the benzoyl chloride group relative to the substituted benzene (B151609) ring.

The conformation of the molecule is defined by the dihedral angle between the plane of the aromatic ring and the plane of the carbonyl chloride group (-COCl). Due to the presence of a chlorine atom at the ortho position (C2), steric hindrance between this atom and the carbonyl oxygen can influence the planarity of the molecule. X-ray diffraction studies have indicated that the benzoyl chloride group forms a dihedral angle of 12.5° with the aromatic ring, which serves to minimize this steric repulsion.

While specific conformational analysis studies for this compound are not widely published, research on analogous 2-halobenzoyl chlorides provides valuable insights. Studies on 2-fluorobenzoyl chloride and 2-chlorobenzoyl chloride have shown that these molecules exist as two stable non-planar conformers in the gas phase: an anti and a gauche form. In these conformers, the carbonyl group is twisted out of the plane of the phenyl ring. For these related molecules, the anti conformer, where the C=O bond points away from the ortho-halogen, is typically the lower energy state. It is predicted that this compound would exhibit similar conformational behavior, with a preference for a non-planar structure to alleviate steric strain.

Table 1: Structural Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₃Cl₂FO |

| Molar Mass | 193.00 g/mol |

| Dihedral Angle (Aromatic Ring vs. -COCl) | 12.5° |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound, providing a deeper understanding of its stability and reactivity.

DFT calculations, using methods such as B3LYP with a 6-311+G(d,p) basis set, have been used to determine key electronic parameters. These calculations focus on the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO is primarily localized on the aromatic ring and the chlorine atoms, which are regions of higher electron density. Conversely, the LUMO is concentrated on the carbonyl group, a region that is electron-deficient and thus electrophilic. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.82 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap | 4.97 |

These calculations help to rationalize the molecule's behavior in chemical reactions, where the electron-rich HOMO will interact with electrophiles and the electron-poor LUMO will interact with nucleophiles.

Prediction of Reactivity and Reaction Mechanisms

Computational methods are increasingly used to predict the reactivity of chemical compounds and to elucidate potential reaction mechanisms, saving time and resources compared to purely experimental approaches. For this compound, its reactivity is dominated by the electrophilic acyl chloride group.

Predictive models often use the electronic structure data derived from quantum calculations. The calculated distribution of the LUMO on the carbonyl carbon strongly supports its role as the primary site for nucleophilic attack. This is the fundamental step in its reactions with nucleophiles like alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.

Modern approaches leverage machine learning and artificial intelligence to predict reaction outcomes. frontierspecialtychemicals.comnih.gov These systems are trained on vast databases of known chemical reactions. frontierspecialtychemicals.com Given a set of reactants, such as this compound and a nucleophile, these algorithms can predict the most probable products by identifying the most likely reaction type and applying learned transformation rules. frontierspecialtychemicals.comnih.gov While specific predictive studies on this compound are not documented, its well-defined functional groups make it a suitable candidate for such computational analysis. The models would analyze the electrophilic and nucleophilic sites, consider the effects of the halogen substituents on the ring's reactivity, and predict the outcome of acylation reactions.

Structure-Activity Relationship (SAR) Studies using Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical and machine learning methods to build these relationships. nih.govnih.gov

For a molecule like this compound, which is a building block in the synthesis of more complex, biologically active molecules, computational SAR studies would not typically focus on the compound itself but rather on the series of derivatives it can produce. nih.gov

The general workflow for a computational SAR study involving derivatives of this compound would be:

Data Collection : A series of compounds, synthesized from this compound, would be tested for a specific biological activity (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation : For each molecule in the series, a set of numerical descriptors would be calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov

Model Generation : A mathematical model is then created to correlate the calculated descriptors with the observed biological activity. Techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used for this purpose. nih.gov

Validation and Prediction : The model is validated using statistical methods and then can be used to predict the activity of new, unsynthesized compounds. nih.gov This allows chemists to prioritize the synthesis of molecules that are predicted to be most potent, accelerating the drug discovery process.

While no specific SAR studies have been published for derivatives of this compound, the principles of computational SAR provide a clear framework for how its structural features—the specific placement of chloro and fluoro substituents—could be systematically modified and analyzed to optimize the biological activity of its derivatives.

Environmental and Safety Considerations in Research

Safe Handling and Storage of 2-Chloro-4-fluorobenzoyl Chloride

Proper handling and storage of this compound are paramount to prevent accidental exposure and ensure laboratory safety. This compound is corrosive and causes severe skin burns and eye damage. thermofisher.com It is also classified as an acute toxicant if swallowed. sigmaaldrich.com

Personal Protective Equipment (PPE): A fundamental aspect of safe handling involves the use of appropriate personal protective equipment. thermofisher.com This includes:

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes. synquestlabs.com

Skin Protection: Wear suitable protective gloves and clothing to prevent any skin contact. fishersci.com

Respiratory Protection: In situations of inadequate ventilation or potential for inhalation of vapors or mists, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic gases and vapors should be used. fishersci.com

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. thermofisher.com Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure. synquestlabs.com

Storage: The compound must be stored in a tightly closed container in a dry, cool, and well-ventilated place. thermofisher.com It is sensitive to moisture and should be kept away from water or moist air, as it can react with water. synquestlabs.comthermofisher.com The storage area should be designated for corrosive materials and kept separate from incompatible substances and sources of ignition. sigmaaldrich.comthermofisher.com

| Handling and Storage Recommendations | Details | References |